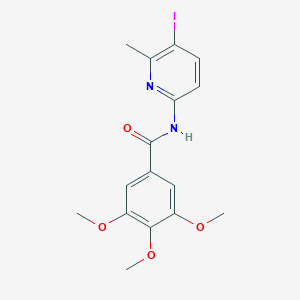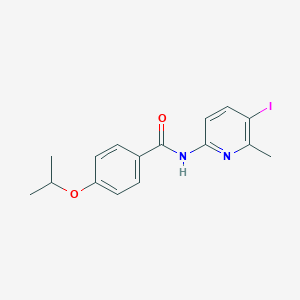
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide, also known as BMD-1, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
作用機序
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide involves the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Specifically, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to inhibit the activity of the protein PARP-1, which is involved in DNA repair and cell survival. By inhibiting PARP-1, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can induce cell death in cancer cells. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has also been found to inhibit the activity of the protein IKKβ, which is involved in inflammation. By inhibiting IKKβ, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to inhibit the activity of certain enzymes involved in cholesterol metabolism. This suggests that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide may have potential applications in the treatment of hypercholesterolemia.
実験室実験の利点と制限
One advantage of using N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes, which can lead to more precise results. However, one limitation of using N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide is its potential toxicity. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide. One area of interest is the potential use of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide in combination with other drugs for the treatment of cancer. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy. Another area of interest is the development of more specific inhibitors of PARP-1 and IKKβ, which could lead to more effective treatments for cancer and inflammatory diseases.
合成法
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide involves a series of steps that are carefully controlled to produce the desired compound. The starting material for the synthesis is 2-methoxy-3,5-dichlorobenzoic acid, which is reacted with thionyl chloride to form the acid chloride. This acid chloride is then reacted with 5-bromo-6-methylpyridin-2-amine to produce the desired compound, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide.
科学的研究の応用
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can inhibit the growth of cancer cells, particularly in prostate cancer. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C14H11BrCl2N2O2 |
|---|---|
分子量 |
390.1 g/mol |
IUPAC名 |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C14H11BrCl2N2O2/c1-7-10(15)3-4-12(18-7)19-14(20)9-5-8(16)6-11(17)13(9)21-2/h3-6H,1-2H3,(H,18,19,20) |
InChIキー |
DPSCZMJJUUOCNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl)Br |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![3-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244743.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)


